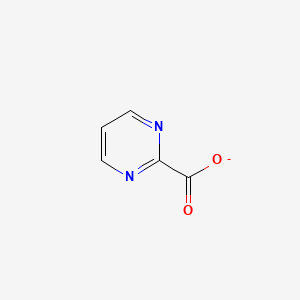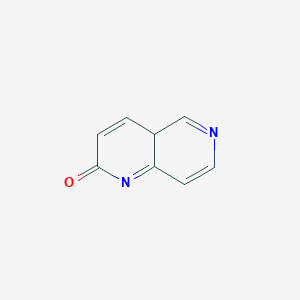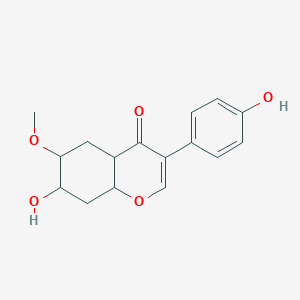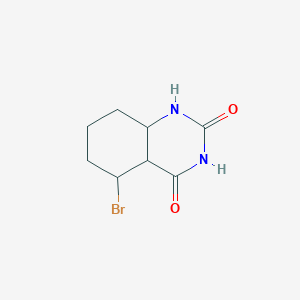
4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a 2-methylpropylimino group, a methylsulfanyl group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Introduction of Substituents: The 2-methylpropylimino group can be introduced through a condensation reaction with an appropriate amine, while the methylsulfanyl group can be added via a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Esters, amides.
科学研究应用
4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets, providing insights into their mechanisms of action.
作用机制
The mechanism of action of 4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The imino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
2-methylsulfanyl-4-(2-methylpropylimino)-5H-pyrimidine: Lacks the carboxylic acid group.
Uniqueness
4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid is unique due to the presence of both the carboxylic acid and methylsulfanyl groups, which can provide distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C10H15N3O2S |
|---|---|
分子量 |
241.31 g/mol |
IUPAC 名称 |
4-(2-methylpropylimino)-2-methylsulfanyl-5H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2S/c1-6(2)4-11-8-7(9(14)15)5-12-10(13-8)16-3/h5-7H,4H2,1-3H3,(H,14,15) |
InChI 键 |
VPNZTQUXYZXEOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN=C1C(C=NC(=N1)SC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B12357747.png)

![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12357772.png)
![2,17-Diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),2,4(13),6,8,10,14,16,19(28),21,23,25,29-tridecaene-5,12,20,27-tetrone](/img/structure/B12357773.png)

![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12357799.png)
![1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12357808.png)
![N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B12357810.png)

![rac-(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12357831.png)

